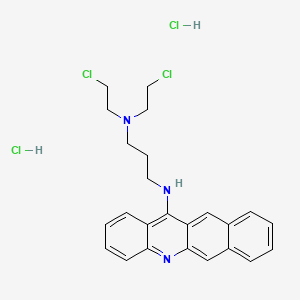
1-(Buta-1,3-dien-1-yl)-4-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Buta-1,3-dien-1-yl)-4-methylbenzene, also known as 4-methyl-1-phenyl-1,3-butadiene, is an organic compound that belongs to the class of aromatic hydrocarbons. This compound features a benzene ring substituted with a butadiene chain at the para position relative to a methyl group. It is of significant interest in organic chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Buta-1,3-dien-1-yl)-4-methylbenzene can be synthesized through various methods. One common approach involves the reaction of functionalized vinyl phosphates with aryllithium reagents. This method allows for the smooth conversion of vinyl phosphates into tri- and tetrasubstituted buta-1,3-dienes . Another method involves the base-catalyzed isomerization of alkynes, which provides high yields of the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods often utilize catalytic processes to ensure high efficiency and yield. The specific conditions and catalysts used can vary depending on the desired purity and application of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Buta-1,3-dien-1-yl)-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bonds in the butadiene chain to single bonds, resulting in saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are typical.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
1-(Buta-1,3-dien-1-yl)-4-methylbenzene has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules. Its reactivity makes it useful in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in the synthesis of biologically active molecules, aiding in the development of pharmaceuticals and agrochemicals.
Industry: It is used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism by which 1-(Buta-1,3-dien-1-yl)-4-methylbenzene exerts its effects depends on the specific reaction or applicationThese structural features allow it to participate in various chemical reactions, such as Diels-Alder reactions, which are commonly used in organic synthesis .
Comparaison Avec Des Composés Similaires
1-(Buta-1,3-dien-1-yl)benzene: Lacks the methyl group on the benzene ring, resulting in different reactivity and properties.
1-(Buta-1,3-dien-1-yl)-2-methylbenzene: The methyl group is positioned ortho to the butadiene chain, affecting the compound’s steric and electronic properties.
1-(Buta-1,3-dien-1-yl)-3-methylbenzene: The methyl group is positioned meta to the butadiene chain, leading to variations in reactivity.
Uniqueness: 1-(Buta-1,3-dien-1-yl)-4-methylbenzene is unique due to the specific positioning of the methyl group and the butadiene chain on the benzene ring. This arrangement influences its chemical behavior and makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
33356-85-3 |
|---|---|
Formule moléculaire |
C11H12 |
Poids moléculaire |
144.21 g/mol |
Nom IUPAC |
1-buta-1,3-dienyl-4-methylbenzene |
InChI |
InChI=1S/C11H12/c1-3-4-5-11-8-6-10(2)7-9-11/h3-9H,1H2,2H3 |
Clé InChI |
ORXIJERJPHJZQW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C=CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzamide, N-[(acetyloxy)methyl]-](/img/structure/B14682574.png)

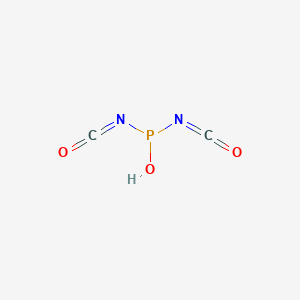
![Cycloocta[def]biphenylene](/img/structure/B14682592.png)
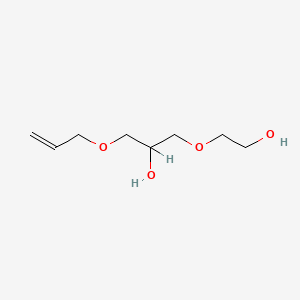
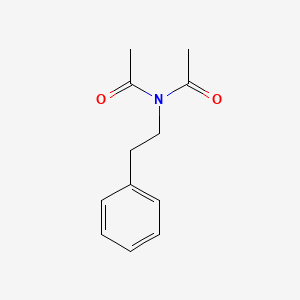
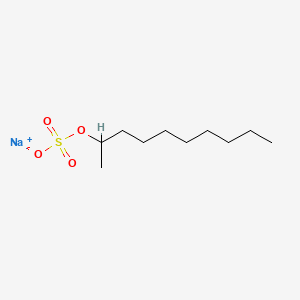

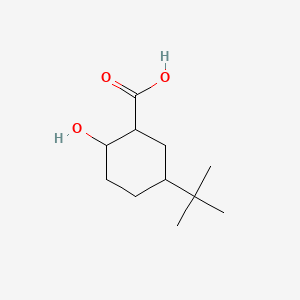
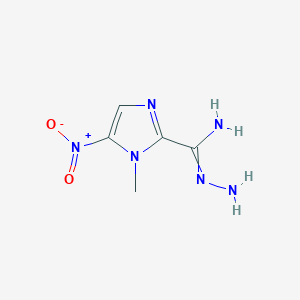
![4,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]](/img/structure/B14682627.png)
